4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide (4-ANOH) is a chemical compound identified by the registry number CAS 13490-32-9. It can be obtained from various chemical suppliers [Molport].
4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide is an organic compound with the molecular formula C₃H₅N₅O₂ and a molecular weight of 143.11 g/mol. It is characterized by its unique oxadiazole structure, which includes an amino group and a hydroxyl group. This compound is classified under the category of carboximidamides, which are known for their diverse biological activities and potential applications in medicinal chemistry and materials science .
The chemical reactivity of 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide can be attributed to the presence of functional groups such as the amino and hydroxyl groups. These groups facilitate various reactions, including:
These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.
4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide exhibits various biological activities that make it a subject of interest in pharmacological research. Some noted activities include:
These biological properties suggest that 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide could be explored for therapeutic applications.
The synthesis of 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide can be achieved through several methods:
These synthetic routes allow for the modification of the compound to enhance its properties or tailor it for specific applications .
4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide finds applications in various fields:
Interaction studies involving 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide focus on its binding affinity with biological targets such as enzymes and receptors. Research indicates that compounds with similar structures often exhibit significant interactions with proteins involved in metabolic pathways. Understanding these interactions is crucial for optimizing the compound's efficacy and safety profile in therapeutic applications.
Several compounds share structural similarities with 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-Amino-1,2,5-Oxadiazole-3-Carboxylic Acid | 78350-50-2 | 0.64 |
Ethyl 4-Amino-1,2,5-Oxadiazole-3-Carboxylate | 17376-63-5 | 0.56 |
(Z)-4-Amino-N'-Hydroxy-1,2,5-Oxadiazole-3-Carboximidamide | 13490-32-9 | 0.65 |
These compounds highlight the uniqueness of 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide due to its specific functional groups that contribute to its distinct biological activities and chemical reactivity.
Acute Toxic;Irritant